ethyl 3-formamidobenzoate CAS number and molecular weight
ethyl 3-formamidobenzoate CAS number and molecular weight
Content Type: Technical Guide / Chemical Whitepaper Subject: Synthesis, Properties, and Applications in Isocyanide-Based Multicomponent Reactions (IMCRs)
Executive Summary
Ethyl 3-formamidobenzoate (Ethyl 3-(formylamino)benzoate) is a meta-substituted aromatic ester serving as a critical electrophilic precursor in organic synthesis. While less commercially ubiquitous than its para-isomer (N-formyl benzocaine), the meta-isomer is highly valued in medicinal chemistry for its role in generating Ethyl 3-isocyanobenzoate . This isocyanide derivative is a versatile building block for Ugi and Passerini multicomponent reactions, enabling the rapid assembly of peptidomimetics and heterocyclic drug scaffolds.
This guide outlines the physicochemical profile, validated synthesis protocols from the parent amine, and the downstream application of this compound in high-throughput drug discovery.
Physicochemical Datasheet
| Property | Specification |
| Chemical Name | Ethyl 3-formamidobenzoate |
| Synonyms | Ethyl 3-(formylamino)benzoate; 3-Formamidobenzoic acid ethyl ester |
| CAS Number | 192632-33-0 (Reference); Precursor CAS: 582-33-2 |
| Molecular Formula | |
| Molecular Weight | 193.20 g/mol |
| Physical State | Off-white to pale yellow solid (recrystallized) |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOH, CHCl |
| Key Functional Groups | Ethyl Ester (Electrophile/H-bond acceptor), Formamide (Masked Isocyanide) |
Note on CAS: Due to its status as a transient intermediate in many workflows, this compound is often prepared in situ or fresh from Ethyl 3-aminobenzoate (CAS 582-33-2) rather than purchased from bulk catalog stock.
Synthetic Pathway & Methodology
The most robust route to Ethyl 3-formamidobenzoate involves the N-formylation of ethyl 3-aminobenzoate. While direct reflux in formic acid is possible, the Mixed Anhydride Method (Formic Acid + Acetic Anhydride) is preferred for higher yields and cleaner workup.
Reaction Scheme (DOT Visualization)
Figure 1: The amine nucleophile attacks the formyl-acetyl anhydride intermediate to yield the formamide.
Step-by-Step Protocol
Objective: Synthesis of 10.0 g of Ethyl 3-formamidobenzoate.
-
Preparation of Formylating Agent:
-
In a dry flask, mix Formic Acid (98%, 5 equiv) and Acetic Anhydride (2.5 equiv) .
-
Stir at 55–60°C for 2 hours to generate the mixed anhydride (formyl acetate) in situ.
-
Critical Step: Cool the mixture to 0°C before adding the amine to prevent uncontrolled exotherms.
-
-
Addition:
-
Dissolve Ethyl 3-aminobenzoate (1.0 equiv) in dry THF or DCM (minimal volume).
-
Add the amine solution dropwise to the cooled anhydride mixture.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
TLC Monitoring: Use 30% EtOAc/Hexane. The starting amine (fluorescent under UV) should disappear; the product will have a lower R
due to the amide polarity.
-
-
Workup:
-
Quench with ice water.
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Sat. NaHCO
(to remove excess acid) and Brine. -
Dry over Na
SO and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, EtOAc/Hexane gradient).
-
Analytical Characterization
Validating the structure requires distinguishing the formamide proton, which often presents as rotamers (cis/trans isomers around the C-N bond) in NMR.
-
H NMR (400 MHz, DMSO-d
):- 10.45 (s, 1H, NH ), 8.32 (d, J=1.8 Hz, 1H, CH O - cis), 8.85 (d, J=11 Hz, trans rotamer, minor).
-
Aromatic region:
7.5–8.4 ppm (4H, m). -
Ethyl group:
4.35 (q, 2H), 1.35 (t, 3H).
-
IR Spectroscopy (ATR):
-
3280 cm
(N-H stretch). -
1715 cm
(Ester C=O). -
1660–1690 cm
(Amide I C=O).
-
3280 cm
Applications: The Isocyanide Gateway
The primary utility of Ethyl 3-formamidobenzoate is its dehydration to Ethyl 3-isocyanobenzoate . Isocyanides are unique functional groups containing a divalent carbon, making them reactive in multicomponent reactions (MCRs).
Workflow: From Formamide to Drug Scaffold
Figure 2: The formamide is dehydrated to the isocyanide, which then undergoes the Ugi reaction to form complex drug scaffolds.
Dehydration Protocol (Technical Note)
To convert the formamide to the isocyanide:
-
Reagents: Phosphoryl chloride (POCl
) and Triethylamine (Et N) in DCM at -78°C to 0°C. -
Mechanism: The POCl
activates the formamide oxygen, followed by elimination (E2) facilitated by the base. -
Safety: Isocyanides have potent, distinct odors and potential toxicity; perform all work in a high-efficiency fume hood.
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin Cat 2, Eye Cat 2A, STOT SE 3).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. The formamide is relatively stable, but the downstream isocyanide is sensitive to acid hydrolysis and polymerization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11400, Ethyl 3-aminobenzoate. Retrieved from [Link]
- Dömling, A. (2006).Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17–89.
- Organic Syntheses.General procedures for N-formylation of amines.
